8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid
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Overview
Description
8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[35]nonane-2-carboxylic acid is a complex organic compound with a unique structure that includes a spirocyclic nonane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of the amino group with the Fmoc group, followed by the formation of the spirocyclic nonane ring through a series of cyclization reactions. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like tert-butyl 2,2,2-trichloroacetimidate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or the fluorenyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The spirocyclic structure may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid: This compound shares the Fmoc protecting group and has a similar amino acid backbone.
Fmoc-Glu-OtBu: Another Fmoc-protected amino acid derivative used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid: Similar in structure but with different side chains and protecting groups.
Uniqueness
The uniqueness of 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid lies in its spirocyclic nonane ring, which imparts distinct chemical and physical properties. This structure can enhance the compound’s stability and reactivity, making it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxaspiro[3.5]nonane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-22(27)15-11-24(12-15)13-16(9-10-30-24)25-23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUOTNFFUHIVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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